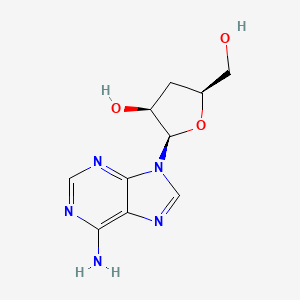

Cordycepin (Standard)

描述

属性

CAS 编号 |

6998-75-0 |

|---|---|

分子式 |

C10H13N5O3 |

分子量 |

251.24 g/mol |

IUPAC 名称 |

(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10+/m0/s1 |

InChI 键 |

OFEZSBMBBKLLBJ-JFWOZONXSA-N |

手性 SMILES |

C1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |

规范 SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cordycepin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog derived from the Cordyceps militaris fungus, a staple in traditional Chinese medicine[1]. Its structural similarity to adenosine allows it to function as a potent modulator of numerous biological processes, conferring a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects[2][3]. The primary mechanisms of action involve the termination of mRNA synthesis, modulation of critical cell signaling pathways such as PI3K/Akt/mTOR and AMPK, and the induction of programmed cell death (apoptosis)[4][5]. This technical guide provides a detailed overview of these core mechanisms, complete with experimental protocols and quantitative data to support further research and development.

Inhibition of RNA Polyadenylation

One of the most established mechanisms of cordycepin is its function as an inhibitor of mRNA polyadenylation. As an analog of adenosine, it lacks the 3'-hydroxyl group required for the formation of phosphodiester bonds. This structural feature allows it to act as a chain terminator during RNA synthesis.

Molecular Mechanism: After cellular uptake, cordycepin is phosphorylated to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This molecule competes with adenosine triphosphate (ATP) for incorporation into the growing poly(A) tail of messenger RNA (mRNA) transcripts by poly(A) polymerase. Once incorporated, the absence of the 3'-hydroxyl group prevents the addition of subsequent adenosine residues, leading to premature termination of the poly(A) tail. This results in shorter, less stable mRNA molecules, which can inhibit protein synthesis and ultimately impact cell viability.

Experimental Protocol: In Vitro Polyadenylation Assay

This assay measures the ability of a nuclear extract to add a poly(A) tail to a radiolabeled RNA substrate and assesses the inhibitory effect of cordycepin triphosphate (3'-dATP).

-

Objective: To determine if cordycepin inhibits the polyadenylation of RNA in vitro.

-

Materials: HeLa cell nuclear extract, ³²P-labeled synthetic RNA substrate, ATP, creatine phosphate, tRNA, 3'-dATP (cordycepin), polyvinyl alcohol (PVA), nuclease inhibitor, EDTA, denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Methodology:

-

Reaction Setup: Prepare a master mix containing PVA, creatine phosphate, tRNA, a nuclease inhibitor, and RNase-free water.

-

Experimental and Control Groups: Aliquot the master mix into separate reaction tubes. Add HeLa nuclear extract to all tubes. For the experimental group, add 3'-dATP (cordycepin). The control group will not contain cordycepin.

-

RNA Substrate: Heat the ³²P-labeled RNA substrate to 80°C for 2 minutes to denature, then place on ice. Add the denatured RNA to the reaction mixes to initiate the polyadenylation reaction.

-

Incubation: Incubate the reactions at 30°C for a set time, typically 60-90 minutes.

-

Analysis: Stop the reaction by adding EDTA. Analyze the RNA products on a denaturing polyacrylamide gel. Visualize the results by autoradiography.

-

-

Expected Outcome: The control lane will show a smear of higher molecular weight RNA, indicating the addition of poly(A) tails. The lane containing cordycepin (3'-dATP) will show a significantly reduced smear, with the RNA substrate remaining close to its original size, demonstrating the inhibition of polyadenylation.

Diagram: Inhibition of mRNA Polyadenylation by Cordycepin

Caption: Cordycepin acts as a chain terminator during mRNA polyadenylation.

Modulation of Key Signaling Pathways

Cordycepin exerts significant influence over intracellular signaling cascades that govern cell proliferation, survival, and inflammation. Its effects on the PI3K/Akt/mTOR and AMPK pathways are particularly noteworthy.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, and its dysregulation is a common feature in many cancers. Cordycepin has been shown to inhibit this pathway, contributing to its anti-proliferative effects.

Molecular Mechanism: Cordycepin treatment leads to a decrease in the phosphorylation of key pathway components, including Akt and mTOR. This inhibition prevents the downstream signaling that promotes protein synthesis and cell survival. In some cancer cells, this action enhances sensitivity to conventional chemotherapeutic agents.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol details the detection of phosphorylated Akt (p-Akt) and total Akt levels in cell lysates to assess the impact of cordycepin on the PI3K/Akt pathway.

-

Objective: To quantify the change in Akt phosphorylation in response to cordycepin treatment.

-

Materials: Cancer cell line of interest, cordycepin, cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE equipment, PVDF membrane, blocking buffer (5% BSA in TBST is recommended for phospho-proteins), primary antibodies (anti-p-Akt Ser473, anti-total Akt), HRP-conjugated secondary antibody, and ECL detection substrate.

-

Methodology:

-

Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with desired concentrations of cordycepin for a specified time (e.g., 24h). Lyse cells on ice with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-50 µg of protein per sample by heating at 95°C for 5 minutes in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% BSA/TBST. Incubate the membrane with primary anti-p-Akt antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

-

-

Expected Outcome: A dose-dependent decrease in the band intensity for p-Akt relative to total Akt in cordycepin-treated samples compared to the untreated control.

Diagram: Cordycepin's Impact on PI3K/Akt/mTOR Signaling

Caption: Cordycepin inhibits PI3K/Akt/mTOR signaling, partly via AMPK activation.

Induction of Apoptosis

Cordycepin is a potent inducer of apoptosis in a wide variety of cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Molecular Mechanism: Cordycepin has been shown to induce apoptosis through several mechanisms:

-

Intrinsic Pathway: It can cause mitochondrial dysfunction, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3. This pathway is often associated with an increased Bax/Bcl-2 ratio.

-

Extrinsic Pathway: Cordycepin can bind to death receptors like DR3, leading to the activation of caspase-8, which can then directly activate caspase-3.

-

p53 Upregulation: In some leukemia cells, cordycepin increases the expression of the tumor suppressor p53, which promotes the release of cytochrome c and subsequent apoptosis.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

-

Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following cordycepin treatment.

-

Materials: Cell line of interest, cordycepin, Annexin V-FITC (or other fluorochrome), Propidium Iodide (PI), 1X Annexin-binding buffer, PBS, and a flow cytometer.

-

Methodology:

-

Cell Treatment: Seed cells and treat with the desired concentration of cordycepin for a specified time (e.g., 48 hours) to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS by gentle centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

-

-

Expected Outcome: Flow cytometry analysis will distinguish four populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. A significant increase in the Annexin V-positive populations is expected in cordycepin-treated cells.

-

Diagram: Experimental Workflow for Annexin V/PI Apoptosis Assay

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of cordycepin vary across different cell lines and experimental conditions. The following table summarizes representative quantitative data.

| Parameter | Cell Line | Value (IC₅₀) | Treatment Time | Reference |

| Cytotoxicity | NB-4 (Leukemia) | 73.2 µM | Not Specified | |

| Cytotoxicity | U937 (Leukemia) | 90.4 µM | Not Specified | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 9.58 µM | Not Specified | |

| Cytotoxicity | MCF-7 (Breast Cancer) | 46.85 µM | Not Specified | |

| Cytotoxicity | H460, H1299, H157 (NSCLC) | ~200 µM | 24 h | |

| Cytotoxicity | H1792, A549 (NSCLC) | ~400 µM | 24 h | |

| Overall Cytotoxicity | Various Cell Lines | Median 135 µM | 24 or 48 h |

Conclusion

Cordycepin's mechanism of action is a composite of several interconnected molecular events. Its ability to disrupt RNA polyadenylation, inhibit pro-survival signaling pathways like PI3K/Akt/mTOR, and potently induce apoptosis makes it a compound of significant interest for therapeutic development, particularly in oncology. The provided protocols and diagrams serve as a foundational guide for researchers aiming to investigate and harness the complex and promising biological activities of cordycepin.

References

- 1. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of cordycepin emphasizing its potential against neuroinflammation: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and therapeutic potential of Cordyceps with special reference to Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Intricate Pathway of Cordycepin Biosynthesis in Cordyceps militaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from the entomopathogenic fungus Cordyceps militaris, has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Understanding the biosynthesis of this valuable secondary metabolite is paramount for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the cordycepin biosynthesis pathway in C. militaris, detailing the key enzymatic steps, the genetic machinery, and regulatory networks. It also includes a compilation of quantitative data, detailed experimental methodologies for key research techniques, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

The Core Biosynthesis Pathway of Cordycepin

The biosynthesis of cordycepin in Cordyceps militaris is a complex process that primarily revolves around the modification of adenosine. Two main pathways have been elucidated: a core pathway involving a dedicated gene cluster and a complementary pathway that links to purine metabolism.

The Cns Gene Cluster: The Heart of Cordycepin Synthesis

The central pathway for cordycepin biosynthesis is governed by a conserved gene cluster comprising four key genes: cns1, cns2, cns3, and cns4.[1][2][3][4] These genes encode the enzymes responsible for the direct conversion of adenosine to cordycepin.

-

cns3 (N-terminal nucleoside kinase and C-terminal HisG domain): This bifunctional enzyme initiates the pathway by catalyzing the phosphorylation of adenosine at the 3'-hydroxyl group to produce adenosine-3'-monophosphate (3'-AMP).[2]

-

cns2 (Metal ion-dependent phosphohydrolase): Cns2 then acts on 3'-AMP, dephosphorylating it to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA).

-

cns1 (Oxidoreductase): The final step in the synthesis of cordycepin is the reduction of 2'-C-3'-dA by the oxidoreductase Cns1 to yield 3'-deoxyadenosine (cordycepin).

-

cns4 (ABC transporter): While not directly involved in the enzymatic conversion, Cns4 is believed to function as an ABC transporter, potentially involved in the transport of cordycepin or its intermediates.

Interestingly, the biosynthesis of cordycepin is coupled with the production of another adenosine analog, pentostatin (PTN). Cns3 is also involved in the biosynthesis of pentostatin, which acts as a safeguard molecule by inhibiting adenosine deaminase (ADA), an enzyme that can degrade cordycepin.

A Complementary Biosynthesis Pathway

In addition to the core Cns pathway, a complementary pathway for cordycepin biosynthesis has been proposed, which involves enzymes from the purine metabolism pathway. This alternative route suggests that cordycepin can be synthesized from precursors other than adenosine.

This pathway proposes that adenosine monophosphate (AMP) is converted to adenosine diphosphate (ADP) by adenylate kinase (ADEK). ADP is then reduced to 3'-deoxyadenosine 5'-diphosphate (3'-dADP) by a ribonucleotide reductase (RNR). Subsequently, 3'-dADP is converted to 3'-deoxyadenosine 5'-monophosphate (3'-dAMP) by ADEK, and finally, 3'-dAMP is dephosphorylated by a 5'-nucleotidase (NT5E) to yield cordycepin.

Quantitative Data on Cordycepin Production

The production of cordycepin is highly variable and depends on the C. militaris strain, culture conditions, and the presence of precursors or elicitors. The following tables summarize quantitative data from various studies.

Table 1: Cordycepin Production in Different C. militaris Strains and Culture Conditions.

| Strain | Culture Condition | Cordycepin Yield | Reference |

| NBRC 103752 | Liquid Surface Culture | 4.92 g/L | |

| NBRC 103752 | Submerged Culture | 1 mg/L | |

| G81-3 (mutant) | Surface Liquid Culture | 6.84 g/L | |

| Wild Type | Basal Medium | 2.45 g/L | |

| GYS60 (mutant) | Not specified | 7883 mg/L |

Table 2: Effect of Precursors and Additives on Cordycepin Production.

| Additive | Concentration | Fold Increase in Cordycepin | Reference |

| Adenosine | 6 g/L (in G81-3 strain) | Yield increased to 8.60 g/L | |

| Adenosine | Not specified | 51.2% increase in wild type | |

| L-alanine | 12 g/L | Peak production at 3 mg/g | |

| Glycine | 16 g/L (with 1 g/L adenine) | 4.1 times higher than basal medium | |

| FeSO₄ | 1 g/L | 70% increase |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of cordycepin biosynthesis.

Gene Knockout using CRISPR-Cas9

The CRISPR-Cas9 system has been successfully employed for targeted gene disruption in C. militaris to elucidate the function of genes in the cordycepin biosynthesis pathway.

Workflow:

Methodology Outline:

-

sgRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., cns1, cns2, or cns3). The sgRNAs can be synthesized in vitro.

-

Cas9 Expression Vector: Construct a vector for the expression of Cas9 endonuclease in C. militaris. A codon-optimized cas9 gene under the control of a strong promoter, such as Pcmlsm3, is often used. A selection marker, like the ura3 gene, is typically included.

-

Protoplast Preparation and Transformation: Prepare protoplasts from young C. militaris mycelia using cell wall-degrading enzymes. Transform the protoplasts with the Cas9 expression vector and the synthesized sgRNAs using a polyethylene glycol (PEG)-mediated method.

-

Selection of Transformants: Select for successful transformants. If using the ura3 marker, selection can be performed on a medium containing 5-fluoroorotic acid (5-FOA), which is toxic to cells expressing a functional URA3 enzyme.

-

Verification of Mutants: Verify the gene knockout in the selected transformants through PCR amplification of the target gene region and subsequent DNA sequencing to confirm the desired mutation.

-

Phenotypic Analysis: Analyze the phenotype of the knockout mutants. This involves culturing the mutants and quantifying the production of cordycepin and its intermediates using High-Performance Liquid Chromatography (HPLC).

Quantification of Cordycepin by HPLC

HPLC is the standard method for the accurate quantification of cordycepin in fungal extracts.

Methodology Outline:

-

Sample Preparation:

-

Harvest C. militaris mycelia or fruiting bodies and freeze-dry them.

-

Grind the dried material into a fine powder.

-

Extract the powder with a suitable solvent, such as methanol or a methanol-water mixture, often using ultrasonication to improve extraction efficiency.

-

Centrifuge the extract to pellet solid debris and filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a gradient from 10% acetonitrile to 100% acetonitrile.

-

Detection: Cordycepin is detected by a UV detector at a wavelength of 260 nm.

-

Quantification: A standard curve is generated using a pure cordycepin standard of known concentrations. The concentration of cordycepin in the samples is then determined by comparing the peak area to the standard curve.

-

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of the cns genes and other related genes under different conditions to understand the regulation of the cordycepin biosynthesis pathway.

Methodology Outline:

-

RNA Extraction and cDNA Synthesis:

-

Harvest C. militaris mycelia from different experimental conditions.

-

Extract total RNA using a suitable kit or protocol.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Primers: Design specific primers for the target genes (cns1, cns2, cns3, cns4) and a reference gene (e.g., actin or GAPDH) for normalization.

-

Reaction Mixture: Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.

-

Regulation of Cordycepin Biosynthesis

The biosynthesis of cordycepin is tightly regulated at multiple levels, including transcriptional control and the influence of environmental factors.

Transcriptional Regulation

Several transcription factors have been identified to play a role in regulating the expression of the cns genes and, consequently, cordycepin production.

-

Krüppel-Like Factor 4 (Klf4) and Retinoid X Receptor Alpha (Rxra): Overexpression of these two transcription factors has been shown to promote high cordycepin production by upregulating genes in the cordycepin biosynthesis pathway.

-

Zn2Cys6-type Transcription Factors (CmTf1 and CmTf2): Addition of L-alanine to the culture medium can significantly improve cordycepin production, and this effect is mediated by the upregulation of CmTf1 and CmTf2.

Environmental and Nutritional Factors

-

Oxygen Levels: Hypoxic (low oxygen) conditions appear to be more favorable for cordycepin production compared to submerged cultures with high dissolved oxygen levels.

-

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources in the culture medium significantly impact cordycepin yield. For instance, the addition of soybean extract powder as a nitrogen source has been shown to increase cordycepin production.

-

Precursors: Supplementation of the culture medium with adenosine, a direct precursor, can enhance cordycepin production.

Conclusion and Future Perspectives

The elucidation of the cordycepin biosynthesis pathway in Cordyceps militaris, particularly the discovery of the cns gene cluster, has opened up new avenues for the industrial production of this valuable therapeutic agent. The knowledge of the key genes, enzymes, and regulatory mechanisms provides a solid foundation for targeted metabolic engineering strategies. Future research should focus on a more detailed characterization of the enzymes involved, including their kinetic properties and crystal structures, to enable rational protein engineering for improved catalytic efficiency. Furthermore, a deeper understanding of the complex regulatory networks governing cordycepin biosynthesis will be crucial for developing robust and high-yielding production strains. The integration of multi-omics data with synthetic biology tools will undoubtedly accelerate the development of C. militaris as a microbial cell factory for the sustainable and cost-effective production of cordycepin, thereby facilitating its broader application in medicine and human health.

References

- 1. Frontiers | Efficient CRISPR-Cas9 Gene Disruption System in Edible-Medicinal Mushroom Cordyceps militaris [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Cordycepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris. For centuries, Cordyceps has been a staple in traditional Asian medicine, revered for its wide array of therapeutic properties. Modern scientific investigation has identified cordycepin as a principal bioactive constituent, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological functions of cordycepin, focusing on its anticancer, anti-inflammatory, antiviral, immunomodulatory, metabolic regulatory, and neuroprotective effects. The information is presented to support further research and drug development endeavors, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Anticancer Activity

Cordycepin exhibits potent anticancer activity against a broad range of cancer types by modulating several cellular processes, including apoptosis, cell cycle arrest, and the inhibition of proliferation and metastasis.[1][2]

Induction of Apoptosis

Cordycepin triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] It modulates the expression of key apoptotic proteins, including the Bcl-2 family and caspases.[1] Specifically, cordycepin has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from mitochondria and the subsequent activation of the caspase cascade.

Experimental Protocol: Induction of Apoptosis in Cancer Cells

A common method to assess cordycepin-induced apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Plate cancer cells (e.g., ECA109, TE-1 esophageal cancer cells) in 6-well plates and culture until they reach approximately 80% confluency.

-

Treatment: Treat the cells with varying concentrations of cordycepin (e.g., 0, 40, 60, 80 µg/mL) for a specified period, typically 24 to 48 hours.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest

Cordycepin can halt the progression of the cell cycle in cancer cells, primarily at the G2/M or G0/G1 phase, thereby preventing their division and proliferation. This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and cyclins. For instance, in esophageal cancer cells, cordycepin has been observed to alter the expression of cyclin-dependent kinase 1 and cyclin B1, leading to a G2/M phase blockade.

Experimental Protocol: Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cancer cells (e.g., Ishikawa endometrial cancer cells) in culture dishes and treat with different concentrations of cordycepin for 24 hours.

-

Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase and propidium iodide (PI). Incubate at 37°C for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data: Anticancer Activity of Cordycepin

The half-maximal inhibitory concentration (IC50) values of cordycepin vary across different cancer cell lines, highlighting its differential efficacy.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Esophageal Cancer | ECA109 | 64.8 µg/mL (approx. 258 µM) | |

| Esophageal Cancer | TE-1 | 60.6 µg/mL (approx. 241 µM) | |

| Breast Cancer | MCF7 | 135 | |

| Breast Cancer | MDA-MB-453 | 70 | |

| Breast Cancer | MCF7 | 46.85 | |

| Colon Cancer | HT29 | 92.05 |

Anti-inflammatory Activity

Cordycepin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It primarily acts by suppressing key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Pathways

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, cordycepin has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-1β, as well as enzymes like iNOS and COX-2. Cordycepin also suppresses the phosphorylation of MAPKs such as p38 and JNK.

Experimental Protocol: NF-κB Inhibition Assay

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with various concentrations of cordycepin for 1 hour before stimulating with lipopolysaccharide (LPS).

-

Nuclear and Cytosolic Extraction: After stimulation, separate the nuclear and cytosolic fractions of the cells.

-

Western Blot Analysis: Perform Western blotting on both fractions to detect the levels of p65 in the nucleus and IκBα in the cytosol. A decrease in nuclear p65 and an increase in cytosolic IκBα indicate inhibition of the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Mediator | Effect | Concentration | Reference |

| RAW 264.7 | Nitric Oxide (NO) | Inhibition | 5, 10, 15, 30 µg/mL | |

| RAW 264.7 | iNOS, COX-2, TNF-α | Reduced Expression | 10, 20, 30 µg/mL |

Signaling Pathway: Cordycepin's Anti-inflammatory Mechanism

Caption: Cordycepin inhibits LPS-induced inflammation.

Antiviral Activity

Cordycepin has demonstrated efficacy against a range of viruses, including dengue virus and coronaviruses. Its primary antiviral mechanism involves the inhibition of viral replication. As a nucleoside analog, cordycepin can be incorporated into the growing viral RNA chain, leading to premature termination due to the absence of a 3'-hydroxyl group.

Quantitative Data: Antiviral Activity

| Virus | Cell Line | EC50 Value (µM) | Reference |

| Dengue Virus (DENV) | Vero | 26.94 | |

| SARS-CoV-2 | Vero E6 | 2.01 | |

| SARS-CoV-2 (RNA copies reduction) | Vero E6 | 2.35 |

Immunomodulatory Effects

Cordycepin can modulate the immune system, exhibiting both immunostimulatory and immunosuppressive effects depending on the context. It can influence the proliferation and function of various immune cells, including T cells, B cells, and macrophages, and regulate the production of cytokines. For instance, in some models, cordycepin has been shown to suppress excessive T-cell activation, suggesting a potential role in autoimmune diseases.

Metabolic Regulation

Cordycepin plays a role in regulating cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK).

Activation of AMPK

AMPK is a key energy sensor that is activated in response to low cellular energy levels. Cordycepin, once converted to cordycepin monophosphate, mimics AMP and activates AMPK. This activation leads to the inhibition of anabolic pathways that consume ATP and the activation of catabolic pathways that generate ATP. Through AMPK activation, cordycepin can influence lipid and glucose metabolism, suggesting its potential in managing metabolic disorders like hyperlipidemia and diabetes.

Signaling Pathway: Cordycepin and AMPK Activation

References

A Technical Guide to the Discovery and Isolation of Cordycepin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth historical account of the discovery and isolation of cordycepin, a nucleoside analogue with significant therapeutic potential. The document adheres to a technical format, presenting quantitative data in structured tables, detailing experimental protocols from seminal and contemporary studies, and visualizing complex processes through diagrams.

Introduction: The Dawn of a Bioactive Nucleoside

Cordycepin (3'-deoxyadenosine) first emerged from the fungal kingdom in the mid-20th century, isolated from the entomopathogenic fungus Cordyceps militaris.[1][2] Its discovery marked a significant milestone in the exploration of natural products for therapeutic applications. This guide traces the historical journey from its initial extraction to the elucidation of its structure and early understanding of its biological activities.

The Discovery and Initial Isolation of Cordycepin

Cordycepin was first isolated in 1950 by a team of researchers led by K.G. Cunningham.[1][3] The initial discovery was a culmination of systematic screening of fungal metabolites for antimicrobial properties. The structure of this novel compound was later identified as 3'-deoxyadenosine in 1964 by Kaczka and colleagues.

The Pioneering Organism: Cordyceps militaris

The source of this groundbreaking discovery was the ascomycete fungus Cordyceps militaris, a species with a long history of use in traditional Chinese medicine.[4] This fungus is known for its parasitic relationship with insect larvae and pupae, producing a variety of bioactive secondary metabolites.

Early Isolation Protocols (Reconstructed)

While the full-text of the original 1950 and 1951 publications by Cunningham and his team are not widely accessible, based on abstracts, subsequent referencing articles, and common practices of the era, the initial isolation and purification protocol can be reconstructed as a multi-step process.

Experimental Protocol: Initial Isolation of Cordycepin (circa 1951)

-

Culture and Fermentation: Cordyceps militaris was cultured in a liquid medium. The specific composition of the medium in the original experiment is not detailed in available abstracts, but it would have typically contained a carbon source (e.g., glucose), a nitrogen source (e.g., peptone or yeast extract), and essential minerals. The fungus was grown under submerged fermentation conditions to allow for the secretion of metabolites into the broth.

-

Extraction from Culture Filtrate:

-

The fungal mycelium was separated from the culture broth by filtration.

-

The cell-free filtrate, containing the secreted cordycepin, was the starting material for extraction.

-

The filtrate was likely acidified and then extracted with a water-immiscible organic solvent, such as chloroform or ethyl acetate, to partition the relatively nonpolar cordycepin into the organic phase.

-

-

Purification by Adsorption Chromatography:

-

The organic extract was concentrated under reduced pressure.

-

The resulting crude extract was subjected to adsorption chromatography. Activated charcoal or alumina were common stationary phases used at the time.

-

The column was eluted with a series of solvents of increasing polarity. Fractions were collected and assayed for biological activity (e.g., antibacterial).

-

-

Crystallization:

-

Fractions showing high activity were pooled and the solvent was evaporated.

-

The resulting solid was recrystallized from a suitable solvent, such as hot water or ethanol, to yield purified crystalline cordycepin.

-

Physicochemical Characterization and Structure Elucidation

The purified cordycepin was subjected to elemental analysis and spectroscopic techniques available at the time to determine its chemical properties. The definitive structure as 9-(3-deoxy-β-D-ribofuranosyl)adenine was established in 1964 through chemical degradation studies and comparison with synthetic nucleosides.

Table 1: Physicochemical Properties of Cordycepin

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₃ | |

| Molecular Weight | 251.24 g/mol | |

| Melting Point | 225.5 °C |

Modern Isolation and Purification Techniques

Over the decades, the methods for isolating and purifying cordycepin have evolved significantly, offering higher yields and purity. These modern techniques are crucial for producing research-grade and potentially pharmaceutical-grade cordycepin.

High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a widely used technique for the purification of cordycepin from crude extracts.

Experimental Protocol: Preparative HPLC Purification of Cordycepin

-

Sample Preparation:

-

Fermentation broth of Cordyceps militaris is centrifuged at high speed (e.g., 2,000 x g for 15 minutes) to remove fungal biomass.

-

The supernatant is concentrated under vacuum.

-

The concentrated supernatant is passed through a macroporous resin column for initial impurity removal.

-

The eluate is concentrated and freeze-dried to obtain a crude cordycepin extract.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Symmetry Shield C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 15:85, v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

Table 2: Quantitative Data from Modern Isolation Methods

| Method | Starting Material | Yield | Purity | Reference |

| Preparative HPLC | C. militaris fermentation supernatant | - | 99.6% | |

| Dual-Normal Phase Column Chromatography | C. militaris fruiting bodies (2.8 kg) | 1.16 g (0.04% of total weight) | - | |

| Liquid Fermentation and Crystallization | C. militaris fermentation liquid | - | 94.26% |

Early Investigations into the Mechanism of Action

Soon after its discovery, researchers began to investigate the biological activities of cordycepin. Early studies revealed its potent inhibitory effects on nucleic acid synthesis, laying the groundwork for its future investigation as an anticancer and antiviral agent.

Inhibition of RNA Biosynthesis

The structural similarity of cordycepin to adenosine led to the hypothesis that it acts as an antimetabolite. Due to the absence of a hydroxyl group at the 3' position of its ribose moiety, cordycepin, when incorporated into a growing RNA chain, acts as a chain terminator. This prevents the addition of subsequent nucleotides, thereby inhibiting RNA synthesis.

dot

Caption: Early proposed mechanism of cordycepin action.

Visualizing the Historical Workflow

The following diagram illustrates the logical flow of the initial discovery and isolation of cordycepin as reconstructed from historical accounts.

dot

Caption: Reconstructed workflow of cordycepin discovery.

Conclusion

The discovery and isolation of cordycepin represent a classic example of natural product drug discovery. From its humble origins in a parasitic fungus to its current status as a promising therapeutic agent, the journey of cordycepin underscores the importance of exploring biodiversity for novel chemical entities. The foundational work of Cunningham and his colleagues paved the way for decades of research into the multifaceted biological activities of this unique nucleoside analogue. This guide provides a historical and technical foundation for researchers and professionals engaged in the ongoing development of cordycepin-based therapeutics.

References

- 1. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin, a metabolic product isolated from cultures of Cordyceps militaris (Linn.) Link - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

Cordycepin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog derived from the entomopathogenic fungus Cordyceps militaris. It is a derivative of the nucleoside adenosine, distinguished by the absence of a hydroxyl group at the 3' position of its ribose sugar moiety. This structural difference is key to its biological activity, allowing it to interfere with various biochemical processes. Cordycepin has garnered significant attention in the scientific community for its wide range of pharmacological effects, including anti-inflammatory, antiviral, and potent anticancer properties, making it a subject of intensive research for therapeutic applications.

Chemical Structure and Properties

Cordycepin's unique structure underpins its biological functions. As an adenosine analog, it can be recognized by cellular enzymes that interact with adenosine, leading to the disruption of critical cellular processes.

Table 1: Chemical Identifiers of Cordycepin

| Identifier | Value |

| IUPAC Name | (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol |

| Other Names | 3'-Deoxyadenosine, 9-(3-Deoxy-β-D-ribofuranosyl)adenine |

| CAS Number | 73-03-0 |

| Molecular Formula | C₁₀H₁₃N₅O₃ |

| SMILES | C1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N">C@HCO |

| InChI Key | OFEZSBMBBKLLBJ-BAJZRUMYSA-N |

Table 2: Physicochemical Properties of Cordycepin

| Property | Value |

| Molecular Weight | 251.24 g/mol |

| Melting Point | 225-231 °C |

| Solubility | Soluble in water (1 mg/ml), DMSO (up to 25 mg/ml), and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. |

| pKa | 13.04 |

| Appearance | Off-white to white powder/crystal |

Experimental Protocols

Isolation and Purification of Cordycepin from Cordyceps militaris

This protocol outlines a common method for the extraction and purification of cordycepin from the fruiting bodies of Cordyceps militaris.

1. Extraction:

-

Pulverize dried C. militaris fruiting bodies into a fine powder.

-

Immerse the powder in methanol (e.g., 2.8 kg of powder in 6 L of methanol) and allow it to soak for several days at room temperature.

-

Collect the methanol extract by filtration. The extraction process can be repeated multiple times with the residue to maximize the yield.

-

Combine the methanol extracts and concentrate them using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning:

-

Homogenize the crude methanolic extract in distilled water.

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol. This step helps to remove impurities based on their solubility.

3. Column Chromatography:

-

Subject the desired fraction from the partitioning (often the ethyl acetate or butanol fraction) to column chromatography. Normal phase (silica gel) or reverse phase (C18) columns can be used.

-

Elute the column with a suitable solvent system. For normal phase, a gradient of chloroform and methanol is often used. For reverse phase, a gradient of water and methanol or acetonitrile is common.

-

Collect fractions and monitor for the presence of cordycepin using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Crystallization and Final Purification:

-

Combine the fractions containing pure cordycepin and concentrate them.

-

Induce crystallization by dissolving the concentrated extract in a minimal amount of a hot solvent (like methanol or water) and allowing it to cool slowly.

-

Collect the cordycepin crystals by filtration and wash with a cold solvent.

-

Further purification can be achieved by preparative HPLC if necessary.

Quantification of Cordycepin using High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the quantitative analysis of cordycepin in various samples.

1. Sample Preparation:

-

Accurately weigh a known amount of the dried sample powder (e.g., 1.0 g).

-

Extract with a solution of water and methanol (e.g., 90:10 v/v) in a centrifuge tube.

-

Use ultrasonication for approximately 30 minutes to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant. The extraction can be repeated on the residue to ensure complete recovery.

-

Combine the supernatants and adjust to a known final volume.

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and methanol or acetonitrile. A common isocratic mobile phase is water:methanol (85:15, v/v).

-

Flow Rate: Typically 1.0 ml/min.

-

Detection: UV detector set at 260 nm.

-

Column Temperature: Maintained at 30 °C.

-

Injection Volume: 10-20 µl.

3. Quantification:

-

Prepare a series of standard solutions of pure cordycepin of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Determine the concentration of cordycepin in the sample by comparing its peak area to the calibration curve.

cordycepin solubility in DMSO and other solvents

An In-Depth Technical Guide to Cordycepin Solubility and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cordycepin, a key bioactive compound isolated from the fungus Cordyceps militaris. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies, as well as for the development of effective therapeutic formulations. This document details quantitative solubility data across various solvents, outlines relevant experimental protocols, and illustrates the key signaling pathways modulated by this promising nucleoside analog.

Cordycepin Solubility Data

Cordycepin exhibits a wide range of solubilities depending on the solvent system employed. Its solubility is highest in organic solvents like DMSO and certain aqueous solutions with adjusted pH or co-solvents. The data compiled from various sources is summarized below for easy comparison.

| Solvent/Solvent System | Concentration (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | ~ 10.0 | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 10.3 | [2] |

| Dimethylformamide (DMF) | ~ 2.5 | [1] |

| Water | 1.0 | [3] |

| 1 M Ammonium Hydroxide (NH₄OH) | 20.0 | [3] |

| Methanol | Soluble (quantitative value not specified) | |

| Hot Ethanol | Soluble (quantitative value not specified) | |

| 1:1 DMSO:PBS (pH 7.2) | ~ 0.5 | |

| Phosphate-Buffered Saline (PBS), pH 4.0 | 5.5 | |

| Phosphate-Buffered Saline (PBS), pH 4.5 | 4.5 | |

| Phosphate-Buffered Saline (PBS), pH 5.0 | 3.0 | |

| Propylene Glycol:Double-Distilled Water (77:23) | 10.0 |

Cordycepin is reported to be insoluble in benzene, butyl ether, and chloroform. For aqueous applications, it is sparingly soluble in neutral buffers. A common practice to enhance aqueous solubility is to first dissolve cordycepin in DMSO and then dilute it with the aqueous buffer of choice.

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation of cordycepin solutions. The following protocols provide standardized methods for dissolving cordycepin and determining its solubility.

Protocol 1: Preparation of a Cordycepin Stock Solution

This protocol describes a general method for preparing a concentrated stock solution of cordycepin in an organic solvent, which can then be diluted for experimental use.

-

Weighing: Accurately weigh the desired amount of solid cordycepin (purity ≥98%) in a sterile microcentrifuge tube or glass vial.

-

Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).

-

Dissolution: Vortex the mixture thoroughly until the cordycepin is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Inert Gas Purge: For long-term stability, purge the stock solution with an inert gas (e.g., nitrogen or argon) to displace oxygen before sealing the container.

-

Storage: Store the stock solution at -20°C for long-term use. Manufacturer data suggests stability for ≥4 years when stored properly as a crystalline solid. Aqueous solutions are not recommended for storage for more than one day.

Protocol 2: Determination of Cordycepin Solubility

This protocol outlines a method for quantitatively assessing the maximum solubility of cordycepin in a specific solvent system, adapted from formulation development studies.

-

Preparation of Supersaturated Suspensions: Prepare a supersaturated suspension of cordycepin in the test solvent (e.g., PBS at a specific pH). An excess amount of cordycepin (e.g., 15 mg/mL) should be added to the solvent.

-

Equilibration: Seal the container and shake the suspension at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuge the suspension at high speed to pellet the undissolved cordycepin.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of dissolved cordycepin using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 259-260 nm.

-

Calculation: The measured concentration represents the saturation solubility of cordycepin in that specific solvent under the tested conditions.

Signaling Pathways Modulated by Cordycepin

Cordycepin exerts its diverse biological effects, including anti-inflammatory, anti-proliferative, and immunomodulatory activities, by interacting with multiple intracellular signaling pathways. Once inside the cell, it is converted to its active triphosphate form, which can interfere with ATP-dependent processes and RNA synthesis.

AMPK Signaling Pathway

Cordycepin is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is a key mechanism behind many of its therapeutic effects.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancers. Cordycepin has been shown to inhibit this pathway, contributing to its anti-cancer properties.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascades are involved in responding to extracellular stimuli and regulating processes like proliferation, differentiation, and apoptosis. Cordycepin's effect on the MAPK pathways, which include ERK, JNK, and p38, can be context-dependent, leading to either activation or repression in different cell types.

References

The Stability of Cordycepin Under Diverse pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cordycepin, a key bioactive nucleoside analogue found in Cordyceps species, under various pH conditions. Understanding the pH-dependent stability of cordycepin is critical for its extraction, formulation, and therapeutic application. This document synthesizes findings from multiple studies to offer detailed insights into its degradation kinetics, optimal storage conditions, and the analytical methodologies used for its stability assessment.

Overview of Cordycepin Stability

Cordycepin (3'-deoxyadenosine) is a molecule of significant interest due to its wide range of pharmacological activities. However, its efficacy and shelf-life are intrinsically linked to its chemical stability. The pH of the surrounding medium is a crucial factor influencing cordycepin's integrity. Generally, cordycepin exhibits greater stability in neutral and alkaline environments compared to acidic conditions.[1][2] Acid-catalyzed hydrolysis of the glycosidic bond is a primary degradation pathway, leading to a loss of biological activity.

Quantitative Stability Data

The stability of cordycepin has been evaluated across a range of pH values, with several studies quantifying its degradation over time. The following tables summarize the available quantitative data.

Table 1: Stability of Cordycepin in C. militaris Water Extract at Various pH Conditions

| pH | Storage Duration (Months) | Remaining Cordycepin (%) |

| 5.0 | 1 | ~95% |

| 5.0 | 2 | ~90% |

| 5.0 | 3 | ~85% |

| 7.0 | 1 | ~100% |

| 7.0 | 2 | ~100% |

| 7.0 | 3 | ~98% |

| 9.0 | 1 | ~100% |

| 9.0 | 2 | ~100% |

| 9.0 | 3 | ~100% |

Data derived from graphical representation in a study by Tang et al. (2019) as presented in a subsequent review. It is important to note the inherent limitations of estimating percentages from a graph.

Table 2: General Stability of Cordycepin in Crude Supernatant

| pH Range | Stability Assessment | Observation |

| 2-10 | High | >95% recovery |

This data indicates high stability across a broad pH range in a crude supernatant, suggesting that other components in the extract may confer some protective effects.[2][3]

Experimental Protocols

The assessment of cordycepin stability typically involves incubating a cordycepin solution at various pH values and temperatures, followed by quantification of the remaining cordycepin using High-Performance Liquid Chromatography (HPLC).

General Protocol for pH Stability Testing

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2-10). Common buffers include phosphate buffers for neutral pH, citrate buffers for acidic pH, and borate buffers for alkaline pH.

-

Sample Preparation: Dissolve a known concentration of cordycepin standard or a cordycepin-containing extract in each buffer solution.

-

Incubation: Store the prepared samples under controlled temperature and light conditions. Aliquots are typically withdrawn at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Sample Analysis: Prior to analysis, samples may require filtration through a 0.45 µm filter. The concentration of cordycepin in each aliquot is then determined by HPLC.

-

Data Analysis: The percentage of remaining cordycepin is calculated by comparing the concentration at each time point to the initial concentration at time zero.

High-Performance Liquid Chromatography (HPLC) Method for Cordycepin Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column (e.g., Zorbac Eclipse XDB-C18, 4.6 × 150 mm, 5 µm) is commonly employed.[1]

-

Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 15:85 v/v) or acetonitrile and water. The aqueous component is often acidified slightly with an acid like phosphoric acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection Wavelength: Cordycepin is detected by UV absorbance at approximately 260 nm.

-

Injection Volume: A small injection volume, such as 2 µL, is often used.

-

Quantification: A standard curve is generated using known concentrations of cordycepin to quantify the amount in the test samples.

Visualizations

Experimental Workflow for pH Stability Assessment

Caption: Workflow for assessing cordycepin stability under different pH conditions.

Conceptual Degradation Pathway of Cordycepin

Caption: Acid-catalyzed hydrolysis of cordycepin.

Discussion and Implications

The available data consistently indicates that cordycepin is susceptible to degradation in acidic environments, while it maintains high stability in neutral to alkaline conditions. This has significant implications for various applications:

-

Extraction: The pH of the extraction solvent can influence the yield of cordycepin. Maintaining a neutral or slightly alkaline pH during extraction may minimize degradation.

-

Formulation of Pharmaceuticals: For oral formulations, the acidic environment of the stomach could potentially lead to significant degradation of cordycepin. Enteric coatings or co-formulation with buffering agents may be necessary to protect the compound and ensure its bioavailability. For parenteral formulations, the pH of the vehicle should be carefully controlled to be within the stable range, typically neutral to slightly alkaline.

-

Functional Foods and Beverages: In the development of cordycepin-fortified products, the inherent pH of the food or beverage matrix is a critical consideration. Acidic products like fruit juices may not be ideal carriers for cordycepin unless stabilizing technologies are employed.

-

Storage and Shelf-life: To ensure the long-term stability and potency of cordycepin-containing products, they should be stored in buffered solutions or solid forms that maintain a neutral or alkaline pH upon reconstitution.

Conclusion

The stability of cordycepin is markedly dependent on pH, with acidic conditions promoting its degradation. For researchers, scientists, and drug development professionals, a thorough understanding of these stability characteristics is paramount. The experimental protocols and data presented in this guide provide a framework for assessing and mitigating the degradation of cordycepin, thereby facilitating the development of stable and efficacious cordycepin-based products. Further research to elucidate the precise degradation kinetics and byproducts across a wider range of pH values and temperatures would be beneficial for more refined stability predictions and formulation strategies.

References

cordycepin degradation pathway and byproducts

An In-depth Technical Guide to the Cordycepin Degradation Pathway and Byproducts

Introduction

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog derived from the fungus Cordyceps militaris.[1][2] It has garnered significant attention from the scientific and pharmaceutical communities due to its wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[2][3] As an adenosine analogue, cordycepin's structure allows it to interact with various cellular pathways.[4] However, its therapeutic efficacy is significantly hampered by its rapid in vivo degradation. Understanding the metabolic pathways that govern cordycepin's fate is paramount for developing strategies to enhance its stability and bioavailability, thereby unlocking its full therapeutic potential. This guide provides a detailed overview of the cordycepin degradation pathways, its metabolic byproducts, relevant quantitative data, and the experimental protocols used to elucidate these processes.

Core Metabolic Pathways of Cordycepin

Cordycepin metabolism is primarily governed by two competing enzymatic pathways: a degradation/inactivation pathway mediated by adenosine deaminase (ADA) and an activation pathway initiated by adenosine kinase. The balance between these two pathways dictates the intracellular concentration of cordycepin and its active metabolites, ultimately determining its biological effects.

The Deamination Pathway: Inactivation

The principal route of cordycepin degradation is through deamination, a reaction catalyzed by the enzyme adenosine deaminase (ADA). This enzyme converts cordycepin into its inactive metabolite, 3'-deoxyinosine. In some literature, 3'-deoxyhypoxanthine is also mentioned as a non-bioactive metabolite resulting from this rapid deamination. The ADA1 isoform has been identified as the major enzyme responsible for this metabolic conversion. This rapid degradation is a primary reason for cordycepin's short biological half-life, which is estimated to be approximately 1.6 to 5.1 minutes in rats. This necessitates strategies, such as co-administration with ADA inhibitors like pentostatin or erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), to prolong its therapeutic window.

The Phosphorylation Pathway: Activation

In a competing pathway, cordycepin can be phosphorylated by adenosine kinase to form cordycepin monophosphate. This is the first step in an activation pathway, as the monophosphate is subsequently converted into di- and triphosphate derivatives (COR-tp). Due to the structural similarity between cordycepin triphosphate and adenosine triphosphate (ATP), COR-tp can be mistakenly incorporated into enzymatic processes, acting as an ATP substitute. This molecular mimicry is the basis for many of cordycepin's biological activities, including the inhibition of RNA synthesis and the modulation of cellular signaling cascades.

Quantitative Data on Cordycepin Metabolism

The metabolic fate of cordycepin has been quantified through pharmacokinetic and enzyme kinetic studies. These data are crucial for drug development, providing insights into dosing, clearance, and strategies to overcome metabolic instability.

Pharmacokinetic Parameters

Studies in rat models have established key pharmacokinetic parameters for intravenously administered cordycepin. Its rapid clearance and short half-life underscore the efficiency of its metabolic degradation.

| Parameter | Value | Species | Administration | Source |

| Elimination Half-life (t½) | 5.1 ± 1.2 min | Rat | 10 mg/kg IV | |

| Elimination Half-life (t½) | 1.6 ± 0.0 min | Rat | IV | |

| t½ with EHNA (ADA inhibitor) | 23.3 ± 0.8 min | Rat | IV | |

| Clearance | 1.16 ± 0.44 L/min/kg | Rat | 10 mg/kg IV | |

| Peak Plasma Conc. (Cmax) | 2.1 ± 0.9 µg/mL | Rat | 10 mg/kg IV | |

| Distribution Volume (Vd) | 8.80 ± 4.30 L/kg | Rat | 10 mg/kg IV | |

| Area Under Curve (AUC) | 38.5 ± 10.3 minµg/mL | Rat | IV | |

| AUC with EHNA | 73.9 ± 11.3 minµg/mL | Rat | IV |

Enzyme Kinetics

The kinetics of cordycepin deamination by the human ADA1 isoform have been characterized, providing a quantitative measure of the enzyme's efficiency in metabolizing the compound.

| Parameter | Value | Enzyme Source | Source |

| Michaelis Constant (Km) | 54.9 µmol/L | ADA1-expressing HEK293 cells | |

| Maximum Velocity (Vmax) | 45.8 nmol/min/mg protein | ADA1-expressing HEK293 cells |

Downstream Signaling Effects of Active Cordycepin Metabolites

The active metabolite, cordycepin triphosphate (COR-tp), interferes with fundamental cellular processes. A key mechanism is the activation of AMP-activated protein kinase (AMPK). Cordycepin-induced AMPK activation does not alter the cellular AMP:ATP ratio but directly interacts with the AMPKγ1 subunit. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. This inhibition leads to a reduction in global protein translation and can induce autophagy, a cellular recycling process.

References

- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [tib.eu]

Cordycepin's Anti-Cancer Efficacy: A Technical Guide to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin, a naturally occurring adenosine analog derived from the fungus Cordyceps militaris, has garnered significant attention for its potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cordycepin's efficacy in oncology. We will dissect its mode of action, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes complex signaling pathways to offer a comprehensive resource for researchers in cancer biology and drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel therapeutic agents. Cordycepin (3'-deoxyadenosine) has emerged as a promising candidate due to its multifaceted anti-neoplastic properties. Its structural similarity to adenosine allows it to interfere with various cellular processes, leading to the inhibition of cancer cell proliferation and survival.[1][2] This guide will systematically elucidate the signaling pathways modulated by cordycepin and provide practical information for researchers investigating its therapeutic potential.

Data Presentation: Quantitative Effects of Cordycepin on Cancer Cells

The cytotoxic and anti-proliferative effects of cordycepin have been quantified across numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values and the modulation of key regulatory proteins involved in apoptosis, cell cycle, and metastasis.

Table 1: IC50 Values of Cordycepin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Leukemia | NB-4 | 73.2 µM | [3] |

| Leukemia | U937 | 90.4 µM | [3] |

| Esophageal Cancer | ECA109 | 64.8 µg/mL | [4] |

| Esophageal Cancer | TE-1 | 60.6 µg/mL | |

| Lung Cancer | A549 | 60 µg/mL | |

| Lung Cancer | PC9 | 60 µg/mL | |

| Neuroblastoma | SK-N-BE(2)-C | 120 µM | |

| Melanoma | SK-MEL-2 | 80 µM | |

| Breast Cancer | MCF-7 | 9.58 µM | |

| Breast Cancer | MCF7 | 46.85 ± 1.62 µM | |

| Colon Cancer | HT29 | 92.05 µM |

Table 2: Quantitative Modulation of Key Apoptotic and Cell Cycle Proteins by Cordycepin

| Cell Line | Protein | Modulation | Quantitative Change | Reference |

| HCT116 | Bax | Upregulation | Dose-dependent increase | |

| HCT116 | Bcl-2 | Downregulation | Dose-dependent decrease | |

| ECA109 & TE-1 | Cleaved Caspase-3 | Upregulation | Significant increase | |

| ECA109 & TE-1 | Cleaved Caspase-9 | Upregulation | Significant increase | |

| NOZ & GBC-SD | Bcl-2/Bax Ratio | Downregulation | 14.1 to 34.4-fold decrease | |

| NB-4 & U937 | Cyclin A2 | Downregulation | Significant reduction | |

| NB-4 & U937 | Cyclin E | Downregulation | Significant reduction | |

| NB-4 & U937 | CDK2 | Downregulation | Dramatic reduction | |

| ECA109 & TE-1 | CDK1 | Downregulation | Substantial decrease | |

| ECA109 & TE-1 | Cyclin B1 | Downregulation | Substantial decrease |

Table 3: Quantitative Modulation of Key Metastasis-Related Proteins by Cordycepin

| Cell Line | Protein | Modulation | Quantitative Change | Reference |

| MDA-MB-231 | MMP-2 | Downregulation | Inhibition of expression | |

| MDA-MB-231 | MMP-9 | Downregulation | Inhibition of expression | |

| MCF-7 | MMP-9 | Downregulation | Suppression of TPA-induced expression | |

| 5637 & T-24 | MMP-9 | Downregulation | Suppression of TNF-α-induced expression | |

| HCT-116 | MMP-9 | Downregulation | Suppression of LPS-enhanced expression |

Core Mechanisms of Action

Cordycepin exerts its anti-cancer effects through three primary mechanisms: induction of apoptosis, induction of cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Cordycepin triggers programmed cell death in cancer cells through both extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: Cordycepin can bind to death receptors such as DR3, leading to the recruitment of the adaptor protein FADD and subsequent activation of caspase-8. Activated caspase-8 can then directly activate the executioner caspase-3.

-

Intrinsic Pathway: Cordycepin induces mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. This event, coupled with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, results in the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3. The activation of caspase-3 culminates in the cleavage of essential cellular proteins, such as PARP, leading to the characteristic morphological changes of apoptosis.

The activation of the JNK and p38 MAPK signaling pathways also plays a crucial role in cordycepin-induced apoptosis.

Caption: Cordycepin-induced apoptosis signaling pathways.

Cell Cycle Arrest

Cordycepin can halt the progression of the cell cycle at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type and dosage. This is primarily achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, cordycepin has been shown to downregulate the expression of CDK2, Cyclin A2, and Cyclin E, leading to S-phase arrest in leukemia cells. In esophageal cancer cells, it causes G2/M arrest by decreasing the levels of CDK1 and Cyclin B1.

Caption: Cordycepin-induced cell cycle arrest.

Inhibition of Metastasis

Cordycepin demonstrates significant anti-metastatic potential by targeting key processes in tumor invasion and migration. It has been shown to downregulate the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix. Additionally, cordycepin can suppress signaling pathways involved in cell migration, such as the MAPK/AP-1 pathway.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 4. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cordycepin's Immunomodulatory Effects In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin, a naturally occurring adenosine analog derived from Cordyceps species, has garnered significant scientific interest for its diverse pharmacological activities, including potent immunomodulatory effects. This technical guide provides an in-depth overview of the in vitro immunomodulatory properties of cordycepin, with a focus on its impact on key immune cell types and associated signaling pathways. Quantitative data from peer-reviewed studies are summarized, detailed experimental protocols are provided, and crucial signaling cascades are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

The immune system is a complex network of cells and molecules that work in concert to defend the body against pathogens and disease. Immunomodulators are substances that can alter the functioning of the immune system, either by enhancing or suppressing its responses. Cordycepin has emerged as a promising immunomodulatory agent, demonstrating a range of effects on both innate and adaptive immunity in preclinical studies.[1][2][3] Its ability to modulate inflammatory responses and influence immune cell function makes it a compelling candidate for therapeutic development in a variety of diseases with an immunological basis. This guide focuses specifically on the in vitro evidence that forms the foundation of our understanding of cordycepin's immunomodulatory potential.

Effects of Cordycepin on Immune Cells In Vitro

Cordycepin exerts multifaceted effects on various immune cells, including macrophages, T-lymphocytes, and dendritic cells. Its impact is often dose-dependent and can be either pro-inflammatory or anti-inflammatory depending on the specific cellular context and stimuli.

Macrophages

Macrophages are key players in the innate immune response, responsible for phagocytosis, antigen presentation, and the production of cytokines. Cordycepin has been shown to significantly modulate macrophage activity, particularly in the context of inflammation. In lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, cordycepin has been demonstrated to suppress the production of pro-inflammatory mediators.[4][5] This includes a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the down-regulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

T-Lymphocytes

T-lymphocytes are central to adaptive immunity. Studies have shown that cordycepin can suppress T-cell activation and proliferation. In vitro, cordycepin has been found to inhibit concanavalin A (ConA)-induced splenocyte proliferation. Furthermore, it can reduce the production of both Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-10) cytokines, suggesting a broad inhibitory effect on T-cell effector functions.

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that bridge innate and adaptive immunity. The effect of Cordyceps extracts, which contain cordycepin, on DC maturation has been investigated. Water extracts of Cordyceps militaris have been shown to induce the maturation of murine bone marrow-derived dendritic cells. This is characterized by the increased expression of surface molecules such as CD40, CD80, CD86, and MHC class II, as well as an enhanced capacity to secrete IL-12. Conversely, other studies suggest that under certain conditions, Cordyceps extracts can have an immunosuppressive effect on human monocyte-derived dendritic cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro immunomodulatory effects of cordycepin from various studies.

Table 1: Effect of Cordycepin on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cordycepin Concentration | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |

| 10 µg/mL | Significant decrease | Significant decrease | Not specified | |

| 20 µg/mL | Significant decrease | Significant decrease | Not specified | |

| 30 µg/mL | Significant decrease | Significant decrease | Not specified | |

| 1 µg/mL | Dramatic decrease | Dramatic decrease | Not specified |

Table 2: Effect of Cordycepin on T-Cell Proliferation and Cytokine Production

| Cell Type | Stimulant | Cordycepin Concentration | Effect on Proliferation | Effect on Cytokine Production | Reference |

| Mouse Splenocytes | Concanavalin A | Not specified | Markedly suppressed | Markedly suppressed (Th1 and Th2 cytokines) |

Table 3: Effect of Cordyceps militaris Water Extract on Dendritic Cell Maturation

| Cell Type | Treatment | Surface Marker Upregulation | Cytokine Production | Reference |

| Murine Bone Marrow-Derived DCs | Water Extract | CD40, CD54, CD80, CD86, MHC class II | Increased IL-12 |

Key Signaling Pathways Modulated by Cordycepin

Cordycepin exerts its immunomodulatory effects by targeting several key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent among these.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, such as with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cordycepin has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of IκBα and subsequently block the nuclear translocation of the p65 subunit of NF-κB.

References

- 1. Cordyceps spp.: A Review on Its Immune-Stimulatory and Other Biological Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects | Bentham Science [benthamscience.com]